molecular formula C21H30N2 B025843 4,4'-Methylenebis(N-sec-butylaniline) CAS No. 5285-60-9

4,4'-Methylenebis(N-sec-butylaniline)

Cat. No. B025843
CAS RN: 5285-60-9
M. Wt: 310.5 g/mol
InChI Key: YZZTZUHVGICSCS-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(N-sec-butylaniline) is a chemical compound with various industrial applications. It is recognized for its unique molecular structure and properties, making it a subject of scientific study.

Synthesis Analysis

The synthesis of 4,4'-Methylenebis(N-sec-butylaniline) and related compounds involves complex chemical processes. These processes often require the combination of various chemical reactions to achieve the desired molecular structure (Segerbäck & Kadlubar, 1992).

Molecular Structure Analysis

The molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) is characterized by specific bonding and arrangements. Studies on compounds with similar structures, such as N-Benzylideneanilines, provide insights into the electronic structures and molecular conformations that can be applicable to understanding 4,4'-Methylenebis(N-sec-butylaniline) (Akaba, Tokumaru, & Kobayashi, 1980).

Chemical Reactions and Properties

Various chemical reactions involving 4,4'-Methylenebis(N-sec-butylaniline) have been studied. For example, the compound's interaction with DNA, formation of adducts, and its behavior under different conditions are of interest (Segerbäck & Kadlubar, 1992).

Physical Properties Analysis

The physical properties of 4,4'-Methylenebis(N-sec-butylaniline), such as its crystalline structure and thermal behavior, have been explored in various studies. These properties are crucial for understanding its behavior in different environments and applications (Jin et al., 1990).

Chemical Properties Analysis

The chemical properties of 4,4'-Methylenebis(N-sec-butylaniline), including its reactivity, stability, and interactions with other compounds, are key areas of research. Studies on similar compounds provide insights into these aspects, helping in understanding the chemical behavior of 4,4'-Methylenebis(N-sec-butylaniline) under various conditions (Li et al., 2009).

Scientific Research Applications

  • Biomedical Applications : A study by Lluch et al. (2013) indicated that thermoplastic polyurethanes, which incorporate 4,4'-methylenebis(phenylisocyanate) as a hard segment, show potential in biomedical applications. The properties of these polyurethanes depend on molecular weight and hard segment content (Lluch, Lligadas, Ronda, Galià, & Cádiz, 2013).

  • Health Hazards : Rim and Kim (2017) found that 4-butylaniline and N-butylaniline possess mutagenic and potentially carcinogenic properties, highlighting health hazards, especially for workers (Rim & Kim, 2017).

  • Carcinogenicity and DNA Binding : Silk, Lay, and Martin (1989) showed that MOCA, a related compound, binds to rat liver DNA in vivo, forming multiple adducts. This indicates potential carcinogenic effects (Silk, Lay, & Martin, 1989).

  • Polymer Chemistry : Liu et al. (2010) reported the effective use of montmorillonite catalysts in the selective synthesis of 4,4′-MBTBA, a compound related to 4,4'-Methylenebis(N-sec-butylaniline), with high yields under specific conditions (Liu, Xu, Peng, Li, & Wang, 2010).

  • Electroactivity in Polymers : Nabid and Entezami (2005) discovered that enzymatically synthesized N-substituted poly(alkylanilines) exhibited increased electroactivity. This electroactivity varied with the bulkiness of the substituents, impacting the polymers' properties and optical transitions (Nabid & Entezami, 2005).

  • Chemical Synthesis : In the field of chemical synthesis, Anguille et al. (2006) explored platinum-catalyzed formation of quinolines from anilines, demonstrating new potential synthetic applications for compounds related to 4,4'-Methylenebis(N-sec-butylaniline) (Anguille, Brunet, Chu, Diallo, and Pages, & Vincendeau, 2006).

  • Reduction in Genotoxic Intermediates : A study by Sabbioni and Schütze (1998) on ortho-substituted diamines, similar to 4,4'-Methylenebis(N-sec-butylaniline), revealed a significant reduction in the formation of genotoxic intermediates, beneficial for their use in elastomers (Sabbioni & Schütze, 1998).

Safety And Hazards

The safety data sheet for 4,4’-Methylenebis(N-sec-butylaniline) indicates that it is harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .

properties

IUPAC Name

N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZTZUHVGICSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041499
Record name 4,4'-Bis(sec-butylamino)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,4'-Methylenebis(N-sec-butylaniline)

CAS RN

5285-60-9
Record name 4,4′-Bis(sec-butylamino)diphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5285-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Bis(sec-butylamino)diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[N-sec-butylaniline]
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Synthesis routes and methods I

Procedure details

4,4′-Methylenebis(benzeneamine) (MDA; 2.0 g), granular Pt(S)/C (1.0 g, Johnson Matthey), and methyl ethyl ketone (50.0 g) were charged to a 100 mL autoclave. The autoclave was degassed three times with H2 and then the mixture was heated at 121° C. for 2 hours under 85 psig (6.87×105 Pa) of H2. The reaction mixture was cooled to 22° C. and degassed. The granular Pt(S)/C catalyst settled to the bottom of reactor as soon as the agitation was stopped, making it easier to decant the product solution and recover the catalyst. GC analysis showed a 95% yield of N,N′-di(2-butyl)-4,4′-methylenebis(benzeneamine), and less than 0.4 area % of over-alkylated side-product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4,4′-Methylenebis(benzeneamine) (19.8 g, 0.1 mol), methyl ethyl ketone (20.0 g, 0.28 mol), Pt(S)/C (2.0 g), and water (28.0 g; formed a second phase) were charged into reactor. The reactor was purged 3 times with H2 at 22° C. The reaction mixture was then stirred at 800 rpm at 136° C. under H2 for 2.5 hours. GC showed 100% conversion of 4,4′-methylenebis(benzeneamine), and a 96-97% yield of N,N′-di-sec-butyl-4,4′-methylenebis(benzeneamine).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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